molecular formula C15H14N2O2 B14736263 5-Ethyl-2-(P-nitrostyryl)pyridine CAS No. 5337-50-8

5-Ethyl-2-(P-nitrostyryl)pyridine

Cat. No.: B14736263
CAS No.: 5337-50-8
M. Wt: 254.28 g/mol
InChI Key: LCBCKDRODLIWJH-XBXARRHUSA-N
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Description

5-Ethyl-2-(P-nitrostyryl)pyridine is an organic compound with the molecular formula C15H14N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, which include an ethyl group at the 5-position and a p-nitrostyryl group at the 2-position of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(P-nitrostyryl)pyridine typically involves the reaction of 5-ethyl-2-methylpyridine with p-nitrobenzaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the styryl group at the 2-position of the pyridine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(P-nitrostyryl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-2-(P-nitrostyryl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(P-nitrostyryl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl and p-nitrostyryl groups, which impart distinct chemical and biological properties. The nitro group, in particular, enhances its reactivity and potential for various applications in research and industry .

Properties

CAS No.

5337-50-8

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

5-ethyl-2-[(E)-2-(4-nitrophenyl)ethenyl]pyridine

InChI

InChI=1S/C15H14N2O2/c1-2-12-3-7-14(16-11-12)8-4-13-5-9-15(10-6-13)17(18)19/h3-11H,2H2,1H3/b8-4+

InChI Key

LCBCKDRODLIWJH-XBXARRHUSA-N

Isomeric SMILES

CCC1=CN=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCC1=CN=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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